2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole

説明

Molecular Structure Analysis

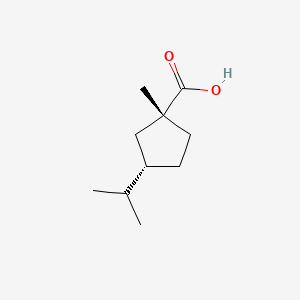

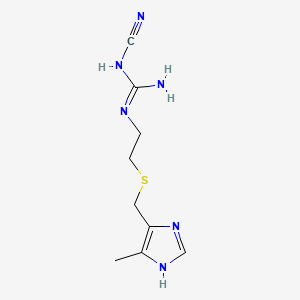

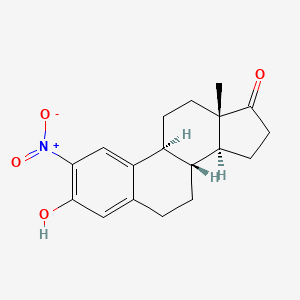

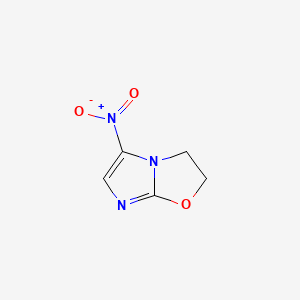

The molecular structure of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole consists of 5 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

The compound has a boiling point of 348.1ºC at 760 mmHg . It has a density of 1.9±0.1 g/cm3 . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can also be found .科学的研究の応用

Synthesis and Potential as Tuberculostatic Agents : Żwawiak et al. (2008) synthesized a series of 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles, which are structurally similar to 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole, and tested them for antimycobacterial activity, indicating their potential as tuberculostatic agents (Żwawiak et al., 2008).

Radiosensitizing Agents for Hypoxic Cells : Agrawal et al. (1979) synthesized new compounds in the nitroimidazole series, including 2,3-dihydro-5-nitroimidazo[2,1-b]oxazole, as radiosensitizers for hypoxic cells, suggesting its application in enhancing the effectiveness of radiation therapy (Agrawal et al., 1979).

Antitubercular Activity : Research by Upton et al. (2014) explored the efficacy of TBA-354, a compound related to nitroimidazoles, against Mycobacterium tuberculosis, both in vitro and in vivo, suggesting that similar compounds like 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole may have antitubercular properties (Upton et al., 2014).

Antileishmanial Potential : Shashiprabha et al. (2014) investigated the antileishmanial activity of mono and bicyclic nitroimidazoles, including the class of nitroimidazo[2,1-b]oxazoles, showing moderate to good activity against leishmaniasis (Shashiprabha et al., 2014).

Visceral Leishmaniasis Treatment : Thompson et al. (2016) found that 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives showed potential as a drug candidate for treating visceral leishmaniasis, indicating a new application for similar compounds (Thompson et al., 2016).

Radiosensitization in Mammalian Cells : Agrawal et al. (1979) also examined the compound's ability to sensitize mammalian cells to ionizing radiation, further supporting its potential in cancer treatment (Agrawal et al., 1979).

Comparative Analysis Against Tuberculosis and Neglected Tropical Diseases : Thompson et al. (2017) compared the efficacy of nitroimidazooxazoles and nitroimidazothiazoles against tuberculosis and neglected tropical diseases, providing insights into the broad-spectrum potential of these compounds (Thompson et al., 2017).

Antibacterial Drug Development : Mathias et al. (2018) synthesized new 2-methyl-7-nitro-5-substituted-2,3-dihydroimidazo[5,1-b]oxazoles as potential antibacterial drugs, indicating the potential of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole in antibacterial applications (Mathias et al., 2018).

Oral Treatment for Visceral Leishmaniasis : Gupta et al. (2015) identified a nitroimidazo-oxazole compound, DNDI-VL-2098, as a preclinical candidate for oral treatment of visceral leishmaniasis, further demonstrating the therapeutic potential of related compounds (Gupta et al., 2015).

Scalable Synthesis for Visceral Leishmaniasis Treatment : Satam et al. (2016) described a scalable process for synthesizing DNDI-VL-2098, a related compound, for the treatment of visceral leishmaniasis, which could be applicable to 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole (Satam et al., 2016).

特性

IUPAC Name |

5-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c9-8(10)4-3-6-5-7(4)1-2-11-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFJXPMXFMCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NC=C(N21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219808 | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69542-88-7 | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069542887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole and how was it synthesized?

A1: 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole (KA151) was synthesized as a potential radiosensitizer. While its exact molecular formula and weight aren't specified in the provided abstracts, its structure was confirmed using ¹H NMR, mass spectrometry, and X-ray crystallography []. The synthesis involved reacting 2,4(5)-dinitroimidazole with ethylene oxide, which resulted in a mixture of KA151 and 2,4-dinitroimidazole-1-ethanol [].

Q2: How does 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole compare to other radiosensitizers in terms of its efficacy in hypoxic conditions?

A2: Research indicates that 2,3-Dihydro-5-nitroimidazo(2,1-b)oxazole demonstrates activity as a radiosensitizer in hypoxic mammalian cells, specifically Chinese hamster cells (V-79-753 B) []. While it exhibited efficacy, it was not as potent as another compound in the study, 2,4-dinitroimidazole-1-ethanol (KA161), which achieved an enhancement ratio of 2.0 at a 100 μM concentration []. This suggests that variations in the structure of nitroimidazole derivatives can influence their effectiveness as radiosensitizers. Further research comparing KA151 to other known radiosensitizers like misonidazole in terms of enhancement ratios and toxicity profiles would provide a more comprehensive understanding of its potential for clinical application.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。